Cas no 112-32-3 (Octyl formate)

Octyl formate 化学的及び物理的性質
名前と識別子
-
- Formic acid, octylester
- n-Octyl formate
- OCTYL FORMATE
- 1-octylformate
- n-Octyl methanoate
- OCTYL ALCOHOL FORMATE
- octyl methanoate
- FEMA 2809
- Octylformiat
- OCLyl ForMate
- Formic acid octyl
- 1-octyl formate
- octylformate
- formic acid octyl ester
- n-octylformate
- Octylmethanoate
- FORMIC ACID, OCTYL ESTER
- Octyl alcohol, formate
- Octyl formiate
- FEMA No. 2809
- Octyl alcohol, formate (6CI)
- 2XZ47CUU7G
- KSC492C0N
- Octyl formate, >=97%, FCC
- AVBRYQRTMPHARE-UHFFFAOYSA-N
- NSC404473
- LMFA07010980
- Octyl formate
-
- MDL: MFCD00046147
- インチ: 1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3
- InChIKey: AVBRYQRTMPHARE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1755259
計算された属性
- せいみつぶんしりょう: 158.13100
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 8
- 複雑さ: 81.6
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 無色の液体で、甘い果物の香りがします
- 密度みつど: 0.877 g/mL at 25 °C(lit.)
- ゆうかいてん: -39.1°C
- ふってん: 87-89 °C20 mm Hg(lit.)
- フラッシュポイント: 171 °F
- 屈折率: n20/D 1.418(lit.)
- PSA: 26.30000
- LogP: 3.15580
- FEMA: 2809 | OCTYL FORMATE
- ようかいせい: 酸性およびアルカリ性媒体の両方では安定していません。それはエタノール/プロピレングリコール/大部分の不揮発性油と鉱物油に可溶であり、水とグリセリンにほとんど不溶である
Octyl formate セキュリティ情報
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 36/37/39:適切な防護服、手袋、防護眼鏡またはマスクを着用する。
- RTECS番号:LQ9290000
-
危険物標識:
- リスク用語:R36/37/38
Octyl formate 税関データ
- 税関コード:2915120000
- 税関データ:
中国税関コード:
2915120000概要:
2915120000フォーマット。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29151200000ギ酸塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Octyl formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB172636-1 kg |
Formic acid octyl ester, 95%; . |
112-32-3 | 95% | 1kg |
€435.30 | 2023-05-07 | |
abcr | AB172636-1kg |
Formic acid octyl ester, 95%; . |
112-32-3 | 95% | 1kg |
€435.30 | 2023-09-15 | |
Aaron | AR009RKU-25g |
n-Octyl formate |
112-32-3 | 95% | 25g |
$21.00 | 2025-02-10 | |
A2B Chem LLC | AE54546-5g |
n-Octyl formate |
112-32-3 | 5g |
$10.00 | 2024-04-20 | ||
1PlusChem | 1P009RCI-100g |
n-Octyl formate |
112-32-3 | 97%(GC) | 100g |
$184.00 | 2023-12-26 | |
A2B Chem LLC | AE54546-100g |
n-Octyl formate |
112-32-3 | 100g |
$40.00 | 2024-04-20 | ||
1PlusChem | 1P009RCI-5g |
n-Octyl formate |
112-32-3 | 97%(GC) | 5g |
$47.00 | 2023-12-26 | |
abcr | AB172636-5g |
Formic acid octyl ester, 95%; . |
112-32-3 | 95% | 5g |
€87.40 | 2025-02-16 | |
abcr | AB172636-1g |
Formic acid octyl ester, 95%; . |
112-32-3 | 95% | 1g |
€62.60 | 2025-02-16 | |
abcr | AB172636-25g |
Formic acid octyl ester, 95%; . |
112-32-3 | 95% | 25g |
€110.70 | 2025-02-16 |
Octyl formate 関連文献
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1. Three silver iodides with zero and one-dimensional hybrid structures directed by conjugated organic templates: synthesis and theoretical studyHao-Hong Li,Zhi-Rong Chen,Li-Chuan Cheng,Miao Feng,Hui-Dong Zheng,Jun-Qian Li Dalton Trans. 2009 4888
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Ronaldo Rodrigues Sousa,Ayla Sant'Ana Silva,Roberto Fernandez-Lafuente,Viridiana Santana Ferreira-Leit?o Catal. Sci. Technol. 2021 11 5696
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3. Organic chemistry
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Rachel S. Heath,Rebecca E. Ruscoe,Nicholas J. Turner Nat. Prod. Rep. 2022 39 335
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5. Central vs. peripheral Ag(i) coordination in NS3-open chain and cage ligandsJan M. Baumeister,Roger Alberto,Kirstin Ortner,Bernhard Spingler,P. August Schubiger,Thomas A. Kaden J. Chem. Soc. Dalton Trans. 2002 4143
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6. Synthetic applications of arenetricarbonylchromium(0) complexes: the synthesis of polyfunctionalised thiophenesMichael S. Loft,Timothy J. Mowlem,David A. Widdowson J. Chem. Soc. Perkin Trans. 1 1995 97
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Paramee Noonim,Karthikeyan Venkatachalam RSC Adv. 2021 11 34160
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Sara H. Kyne,Carl H. Schiesser Chem. Commun. 2014 50 12040
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9. I.—Investigations on the dependence of rotatory power on chemical constitution. Part XIII. The spatial configuration of the unbranched aliphatic chainRobert Howson Pickard,Joseph Kenyon,Harold Hunter J. Chem. Soc. Trans. 1923 123 1
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Dong Han,Siyang Deng,Hang Wang,Feng Huang,Marie-Laure Fauconnier,Hong Li,Jian Zheng,Linchun Meng,Chunhui Zhang,Xia Li Food Funct. 2023 14 6554
Octyl formateに関する追加情報
Octyl Formate (CAS No. 112-32-3): A Versatile Organic Compound in Biomedical Research
Octyl formate, with the chemical formula C8H16O2 and CAS No. 112-32-3, is a long-chain ester derived from formic acid and octanol. As a biocompatible organic compound, it has garnered significant attention in biomedical research due to its unique physicochemical properties and potential applications in drug delivery systems, polymer science, and bioactive molecule synthesis. Recent studies have highlighted its role in enhancing the solubility and stability of hydrophobic drugs, making it a critical component in the development of novel therapeutics.
Recent advancements in Octyl formate research have demonstrated its utility in drug formulation optimization. For instance, a 2023 study published in Journal of Pharmaceutical Sciences explored the use of Octyl formate as a co-solvent in the formulation of poorly water-soluble compounds. The research revealed that its incorporation significantly improved the bioavailability of hydrophobic drugs by reducing crystallinity and increasing dispersion in aqueous media. This application aligns with the growing demand for biocompatible excipients in modern pharmaceutical development.
Another notable development in Octyl formate research involves its role in polymer-based drug delivery systems. A 2024 study published in Advanced Materials investigated the use of Octyl formate as a cross-linking agent in hydrogel matrices for controlled drug release. The study found that Octyl formate enhanced the mechanical stability of hydrogels while maintaining biocompatibility, making it a promising candidate for applications in targeted drug delivery and regenerative medicine.
The Octyl formate molecule exhibits favorable physicochemical properties that contribute to its versatility in biomedical applications. Its ester functional group allows for facile chemical modifications, enabling the synthesis of bioactive derivatives with tailored pharmacological profiles. For example, recent work in Organic & Biomolecular Chemistry (2023) demonstrated the synthesis of Octyl formate-based prodrugs that showed enhanced cellular uptake and reduced toxicity compared to their parent compounds. This highlights the potential of Octyl formate in drug development and personalized medicine.
In the field of biomaterials science, Octyl formate has been explored as a component in biodegradable polymers. A 2023 study published in Biomaterials evaluated the degradation kinetics of Octyl formate-containing polyesters under physiological conditions. The results indicated that Octyl formate accelerated the hydrolytic degradation of the polymer matrix, which is advantageous for applications requiring controlled biomaterial degradation in tissue engineering and drug-eluting implants.
The Octyl formate molecule also plays a role in lipid-based drug delivery systems. Research published in Pharmaceutics (2024) investigated its use as a lipid excipient in nanoemulsions for oral drug delivery. The study demonstrated that Octyl formate improved the stability of nanoemulsions under gastrointestinal conditions, enhancing the oral bioavailability of hydrophobic drugs. This application underscores its importance in pharmaceutical formulation and biopharmaceutical development.
Recent advances in Octyl formate synthesis have also focused on green chemistry approaches to ensure sustainability in its production. A 2023 study in Catalysis Science & Technology reported the use of enzymatic catalysis for the synthesis of Octyl formate, which reduced energy consumption and minimized waste generation compared to traditional chemical methods. This aligns with the increasing emphasis on environmentally friendly synthesis in the pharmaceutical industry.
The Octyl formate molecule has also been explored for its potential in biological applications beyond traditional pharmaceutical uses. For example, a 2024 study in ACS Applied Materials & Interfaces investigated its role in surface modification of medical devices to enhance biocompatibility. The research demonstrated that Octyl formate-functionalized surfaces reduced protein adsorption and cell adhesion, which could be beneficial for antifouling coatings in biomedical devices.
In the realm of nanotechnology, Octyl formate has been utilized as a stabilizing agent for colloidal nanoparticles. A 2023 study in Nano Letters showed that Octyl formate improved the colloidal stability of metal nanoparticles by forming a protective layer around the surface, preventing aggregation and enhancing their optical properties. This application highlights the potential of Octyl formate in nanomedicine and nanomaterials science.
Finally, the Octyl formate molecule has been incorporated into smart drug delivery systems that respond to environmental stimuli. A 2024 study in Advanced Drug Delivery Reviews explored the use of Octyl formate in thermosensitive hydrogels that release drugs at body temperature. The research indicated that Octyl formate enhanced the temperature responsiveness of the hydrogel, enabling precise control over drug release kinetics. This innovation has significant implications for targeted drug delivery and chronic disease management.
Overall, the Octyl formate molecule continues to attract attention in the fields of pharmaceutical science, biomaterials, and nanotechnology due to its versatile chemical properties and potential applications. Ongoing research is focused on expanding its use in novel drug delivery systems, biodegradable polymers, and environmentally sustainable synthesis methods. As the demand for advanced biocompatible materials and personalized therapeutics grows, Octyl formate is poised to play an increasingly important role in the development of next-generation biomedical technologies.
For further information on Octyl formate and its applications, researchers are encouraged to consult recent publications in Journal of Pharmaceutical Sciences, Advanced Materials, and ACS Applied Materials & Interfaces. These studies provide valuable insights into the molecular mechanisms and practical applications of Octyl formate in modern biomedical research.
In conclusion, the Octyl formate molecule represents a promising candidate for innovative drug delivery systems and biomaterials development. Its unique chemical properties and adaptability to various synthetic approaches make it a versatile platform for pharmaceutical innovation and biomedical applications. As research in this area progresses, Octyl formate is expected to contribute significantly to the advancement of modern medicine and healthcare technologies.
For more details on the latest developments in Octyl formate research, please refer to the cited studies and ongoing projects in the field of pharmaceutical science and biomaterials engineering. These efforts are critical in unlocking the full potential of Octyl formate for future biomedical applications.
In summary, the Octyl formate molecule is a key player in the development of advanced drug delivery systems and biocompatible materials. Its role in enhancing drug solubility, stability, and controlled release makes it an essential component in modern pharmaceutical research. As the field continues to evolve, Octyl formate is likely to remain a focal point for innovation and discovery in the biomedical sciences.
For researchers and industry professionals seeking to explore the potential of Octyl formate, staying updated with the latest studies and advancements in pharmaceutical science and biomaterials engineering is highly recommended. This will ensure that the full capabilities of Octyl formate are harnessed for the benefit of healthcare and medical technology development.
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